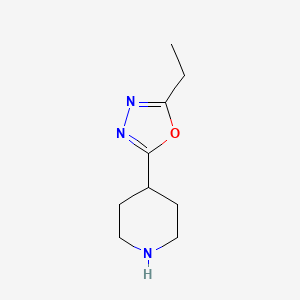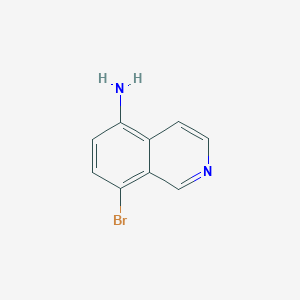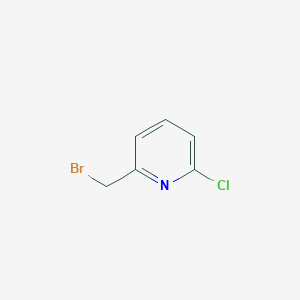
6-氟喹啉-2-羧酸
描述
6-Fluoroquinoline-2-carboxylic acid is a compound related to a class of broad-spectrum antibacterial agents known as fluoroquinolones. These compounds are characterized by a fluorine atom at the 6-position of the quinoline ring and a carboxylic acid moiety, which is essential for their antibacterial activity. The presence of the fluorine atom is known to enhance the potency and spectrum of activity of these compounds against various Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of fluoroquinolones typically involves the introduction of a fluorine atom into the quinoline ring system. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives has been achieved through various routes, including the alkylation of difluoroquinoline carboxylic acid esters followed by hydrolysis and acidification . Another approach involves the use of tetrafluorobenzene as a starting material to synthesize a range of substituted fluoroquinolones with antimycobacterial activity . Additionally, the synthesis of complex fluoroquinolones with cyclopropane-fused substituents has been reported, which involves the use of fluorocyclopropanes as key intermediates .
Molecular Structure Analysis
The molecular structure of fluoroquinolones is critical for their antibacterial activity. The fluorine atom at the 6-position is a common feature that contributes to the potency of these molecules. The quinolone core is often modified with various substituents at the 7-position, such as piperazinyl or cyclopropyl groups, which can influence the drug's activity and pharmacokinetic properties . The stereochemistry of these substituents can also play a role in the drug's efficacy, as seen in the synthesis of optically active forms of fluoroquinolones .
Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, including photodegradation. For example, ciprofloxacin, a well-known fluoroquinolone, can undergo substitution of the 6-fluoro group by a hydroxyl group upon irradiation in water. The reaction's efficiency and pathway can be influenced by the presence of additives such as sodium sulfite or phosphate . These reactions are important to consider as they can affect the stability and efficacy of fluoroquinolone drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their acidity and solubility in aqueous solutions. The introduction of substituents at various positions on the quinolone ring can modify these properties, potentially improving the drug's bioavailability and reducing its toxicity . The synthesis of intermediates, such as ethyl esters of fluoroquinolones, is often a step towards understanding and improving these properties .
科学研究应用
Antibacterial Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Fluoroquinolones, including 6-fluoroquinoline-2-carboxylic acid, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Methods of Application : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
- Results or Outcomes : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .
Synthesis of Annelated Fluoroquinolones
- Scientific Field : Organic Chemistry
- Application Summary : 2-Mercapto-6-fluoroquinolin-3-carboxylic acids are important intermediates in schemes leading to [a]-annelated fluoroquinolones .
- Methods of Application : The synthesis of a number of thiazeto[a]quinolones possessing a high level of antibacterial activity has been shown .
- Results or Outcomes : The synthesized thiazeto[a]quinolones possess a high level of antibacterial activity .
Modification of Nanoparticles and Nanostructures
- Scientific Field : Nanotechnology
- Application Summary : Carboxylic acids, including 6-Fluoroquinoline-2-carboxylic acid, can be used to modify the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Methods of Application : The carboxylic acid group can form a bond with the surface of the nanoparticle or nanostructure, changing its properties .
- Results or Outcomes : This modification can enhance the properties of the nanoparticles or nanostructures, making them more suitable for various applications .
Synthesis of Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Carboxylic acids, including 6-Fluoroquinoline-2-carboxylic acid, can be used in the synthesis of polymers .
- Methods of Application : The carboxylic acid group can react with other functional groups to form polymers .
- Results or Outcomes : The resulting polymers can have a wide range of properties and uses, depending on the other components used in the synthesis .
Enzymatic Resolution
- Scientific Field : Biochemistry
- Application Summary : Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process .
- Methods of Application : A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus has been presented . Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis .
- Results or Outcomes : In this study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield .
Synthesis of 2-Phenylsubstituted Fluoroquinolones
- Scientific Field : Organic Chemistry
- Application Summary : The synthesis of 2-phenylsubstituted fluoroquinolones has been developed, and 6-fluoro-quinolon-2-carboxylic acids have been obtained by cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .
- Methods of Application : 2-Thio substituted quinolones are widely used for the synthesis [a]- or [b]-annelated fluoroquinolones .
- Results or Outcomes : The synthesized [a]- or [b]-annelated fluoroquinolones have shown promising results .
安全和危害
The safety information for 6-Fluoroquinoline-2-carboxylic acid indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
未来方向
While specific future directions for 6-Fluoroquinoline-2-carboxylic acid were not found in the search results, it’s worth noting that research into fluoroquinolines and related compounds is ongoing. These compounds have a wide range of applications, particularly in the field of medicinal chemistry, due to their antibacterial properties . Therefore, future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.
属性
IUPAC Name |
6-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNYOWYGXFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623162 | |
| Record name | 6-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-2-carboxylic acid | |
CAS RN |
86324-51-8 | |
| Record name | 6-Fluoro-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)










![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

